Ethyl 2'-amino-6'-ethyl-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
Description
This compound belongs to the spiro[indoline-pyrano[3,2-c]pyridine] class, characterized by a spirocyclic core linking indoline and pyrano[3,2-c]pyridine moieties. Key structural features include:
- Spiro architecture: The indoline ring is fused at the 3-position to a 4'-pyrano[3,2-c]pyridine system, creating a rigid three-dimensional structure that may enhance binding specificity in biological targets.
- Substituents: The 6'-ethyl and 7'-methyl groups on the pyrano-pyridine ring, along with the 3-methylbenzyl group on the indoline nitrogen, contribute to steric and electronic modulation. The ethyl ester at the 3'-position enhances solubility and metabolic stability.
Properties
IUPAC Name |
ethyl 2'-amino-6'-ethyl-7'-methyl-1-[(3-methylphenyl)methyl]-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O5/c1-5-31-18(4)15-22-23(26(31)33)29(24(25(30)37-22)27(34)36-6-2)20-12-7-8-13-21(20)32(28(29)35)16-19-11-9-10-17(3)14-19/h7-15H,5-6,16,30H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBXSSSXPWIYET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=C(C1=O)C3(C4=CC=CC=C4N(C3=O)CC5=CC=CC(=C5)C)C(=C(O2)N)C(=O)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2'-amino-6'-ethyl-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a complex organic compound with potential biological significance. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of indole derivatives characterized by a unique spiro structure. Its molecular formula is C₁₉H₁₈N₂O₄, and it features multiple functional groups that may contribute to its biological activity.
Biological Activity Overview
Recent studies have indicated that compounds with similar structural motifs exhibit a range of biological activities. The following subsections detail the specific activities associated with this compound.
Anticancer Activity
Research indicates that indole derivatives can inhibit cancer cell proliferation. For instance, compounds with structural similarities have shown significant inhibitory effects on MCT1-expressing cancer cell lines such as A-549 and MCF-7. These compounds disrupt pyruvate metabolism in cancer cells, leading to reduced viability due to energy deprivation .
Table 1: Anticancer Activity of Similar Indole Derivatives
| Compound Name | Cell Line Tested | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| Indole A | A-549 | 25.0 | MCT1 inhibition |
| Indole B | MCF-7 | 49.8 | Pyruvate deprivation |
Antimicrobial Activity
Indole derivatives have also been evaluated for their antimicrobial properties. In studies involving various Gram-positive and Gram-negative bacteria, certain derivatives exhibited significant inhibition against pathogens like Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial DNA gyrase and topoisomerase IV activities .
Table 2: Antimicrobial Efficacy of Indole Derivatives
| Compound Name | Pathogen Tested | Inhibition Zone (mm) | Mechanism of Action |
|---|---|---|---|
| Indole C | S. aureus | 15 | DNA gyrase inhibition |
| Indole D | E. coli | 12 | Topoisomerase IV inhibition |
Neuroprotective Effects
Emerging evidence suggests that some indole derivatives may offer neuroprotective benefits. They have been investigated for their potential in treating neurodegenerative diseases by modulating amyloid beta interactions in Alzheimer's disease models .
Case Studies
- Study on MCT1 Inhibition : A study conducted on a series of indole-based compounds demonstrated that the presence of specific substituents significantly enhanced the inhibitory activity against MCT1-expressing cancer cells .
- Antimicrobial Testing : Another research effort evaluated the antimicrobial properties of newly synthesized indole derivatives against a panel of clinical strains, revealing promising results in both Gram-positive and Gram-negative bacteria .
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to a class of indoline derivatives, which are known for their diverse biological activities. The structural features include:
- Indoline core : Provides a framework for biological activity.
- Pyrano-pyridine moiety : Enhances pharmacological properties.
- Carboxylate group : May contribute to solubility and interaction with biological targets.
Anticancer Properties
Recent studies have indicated that indoline derivatives exhibit significant anticancer activity. For instance, derivatives similar to ethyl 2'-amino-6'-ethyl-7'-methyl have been tested against various cancer cell lines such as A-549 (lung cancer) and MCF-7 (breast cancer). These studies demonstrated:
- Mechanism of Action : Induction of apoptosis in cancer cells.
- Selectivity : Higher toxicity towards cancer cells compared to normal cells.
Case Study: Anticancer Activity
A study published in Molecules evaluated the anticancer potential of indole derivatives and found that compounds with similar structures inhibited cell proliferation significantly in vitro, suggesting that ethyl 2'-amino-6'-ethyl-7'-methyl could also possess similar properties .
Antimicrobial Activity
Indoline compounds have also shown promise as antimicrobial agents. Research indicates that these compounds can inhibit both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Significant inhibition |
| Escherichia coli | Moderate inhibition |
| Candida albicans | Effective antifungal action |
Case Study: Antimicrobial Testing
In a comprehensive evaluation of various indole derivatives, one study found that certain structural modifications led to enhanced antibacterial activity against resistant strains .
Drug Development
The unique structure of ethyl 2'-amino-6'-ethyl-7'-methyl positions it as a candidate for drug development targeting various diseases:
- Cancer Therapy : As noted earlier, its anticancer properties make it a candidate for further development into chemotherapeutic agents.
- Infection Control : Its antimicrobial properties suggest potential use in developing new antibiotics.
Mechanism Insights
The mechanism through which these compounds exert their effects often involves interaction with specific biological targets such as enzymes or receptors involved in disease pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares the target compound with structurally related derivatives:
Key Observations :
- Substituent Influence: The 6'-ethyl and 7'-methyl groups in the target compound (vs. The benzopyrano core in introduces aromaticity, enhancing π-π stacking but reducing solubility compared to the pyrano-pyridine system .
- Functional Group Impact: The 2'-amino group in the target compound and analogs (e.g., ) facilitates hydrogen bonding, crucial for target engagement . Cyano groups () increase electrophilicity, which may enhance reactivity but reduce metabolic stability .
Pharmacological Potential
- Antihypertensive Activity: Pyrano-pyridine esters in are predicted to inhibit angiotensin-converting enzyme (ACE) due to structural mimicry of peptide substrates . The target compound’s amino and carbonyl groups may exhibit similar activity.
- Kinase Inhibition : Spiro[indoline-pyrroloimidazoles] () show kinase inhibitory effects, suggesting the target’s spiro architecture could target analogous pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
